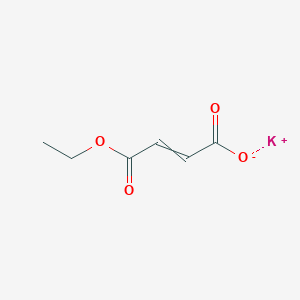
Potassium;4-ethoxy-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;4-ethoxy-4-oxobut-2-enoate is an organic compound with the molecular formula C6H7KO4 and a molecular weight of 182.22 g/mol. This compound is known for its unique structure, which includes an ethoxy group and a keto group attached to a butenoate backbone. It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;4-ethoxy-4-oxobut-2-enoate can be synthesized through the reaction of 3-butenoic acid with potassium hydroxide in the presence of ethanol. The reaction typically involves the following steps:
- Dissolving 3-butenoic acid in ethanol.
- Adding potassium hydroxide to the solution.
- Heating the mixture under reflux conditions for several hours.
- Cooling the reaction mixture and filtering the precipitate.
- Washing the precipitate with cold ethanol and drying it under vacuum .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of automated systems allows for precise control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Potassium;4-ethoxy-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of 4-ethoxy-4-oxobutanoic acid.
Reduction: Formation of 4-ethoxy-4-hydroxybut-2-enoate.
Substitution: Formation of various substituted butenoates depending on the nucleophile used.
Scientific Research Applications
Potassium;4-ethoxy-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of Potassium;4-ethoxy-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Potassium;4-methoxy-4-oxobut-2-enoate: Similar structure but with a methoxy group instead of an ethoxy group.
Potassium;4-ethoxy-4-oxobut-2-enoate: Similar structure but with different substituents on the butenoate backbone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both an ethoxy group and a keto group allows for diverse chemical transformations and applications.
Properties
CAS No. |
68375-84-8 |
|---|---|
Molecular Formula |
C6H7KO4 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
potassium;(E)-4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8O4.K/c1-2-10-6(9)4-3-5(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1/b4-3+; |
InChI Key |
DFPKHSVUGIJIRK-BJILWQEISA-M |
SMILES |
CCOC(=O)C=CC(=O)[O-].[K+] |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)[O-].[K+] |
Canonical SMILES |
CCOC(=O)C=CC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


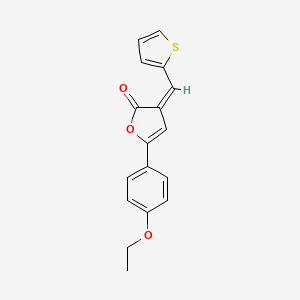
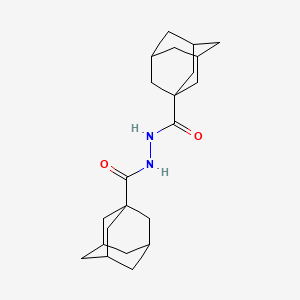
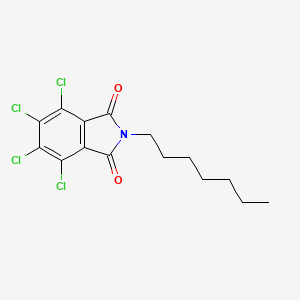
![Urea, [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-](/img/structure/B1659765.png)
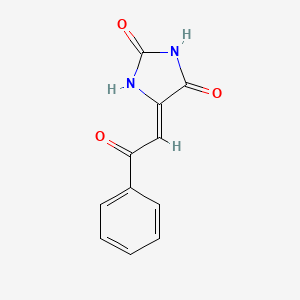
![Acetamide, N,N'-[(5-methyl-2-oxo-1,3-cyclohexanediylidene)bis(methylidyne-4,1-phenylene)]bis-](/img/structure/B1659768.png)
![tert-butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1659769.png)
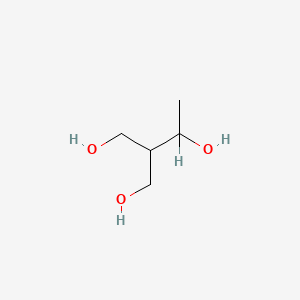
![1-Propanol, 3-[(2-amino-4,5-dichlorophenyl)amino]-](/img/structure/B1659773.png)
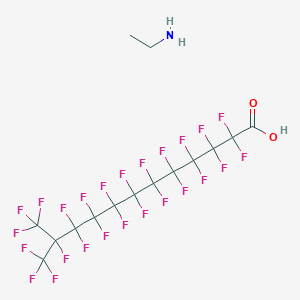
![3-[[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetyl]amino]-5-phenylthiophene-2-carboxamide](/img/structure/B1659775.png)
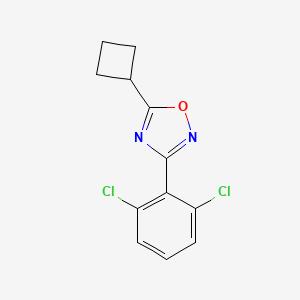
![1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B1659778.png)

